1-(Pyridin-2-yl)piperidine-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-2-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,9-10H,4-5,7-8H2 |
InChI Key |
PFPXWVIHPPHHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 Pyridin 2 Yl Piperidine 4 Carbaldehyde
Reactions at the Carbaldehyde Moiety of 1-(Pyridin-2-yl)piperidine-4-carbaldehyde
The aldehyde group is the most prominent functional group for derivatization, readily undergoing oxidation, reduction, and various carbon-carbon and carbon-nitrogen bond-forming reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-(pyridin-2-yl)piperidine-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent depends on the desired reaction conditions, such as scale, substrate tolerance, and mildness. Common and effective oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and pyridinium (B92312) chlorochromate (PCC) in the presence of a co-oxidant. Milder, more modern methods often employ reagents like Oxone in a suitable solvent system to achieve high yields with fewer environmental concerns. The resulting carboxylic acid is a valuable building block for further derivatization, such as amide bond formation or esterification.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temp. | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | DMF or Acetonitrile/Water | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid |
Reduction Reactions to Alcohols
Reduction of the carbaldehyde moiety provides the corresponding primary alcohol, [1-(pyridin-2-yl)piperidin-4-yl]methanol. This conversion is typically accomplished with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, valued for its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol (B129727) or ethanol. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to yield the alcohol. These reduction reactions are generally high-yielding and form the basis for synthesizing a range of derivatives starting from the primary alcohol.
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | [1-(Pyridin-2-yl)piperidin-4-yl]methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | [1-(Pyridin-2-yl)piperidin-4-yl]methanol |
Condensation Reactions for Imine/Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is typically catalyzed by a small amount of acid and is often reversible. A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives. These products are not only stable compounds in their own right but can also serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. For instance, reacting this compound with aniline (B41778) or benzylamine (B48309) under appropriate conditions would yield the corresponding N-phenyl or N-benzyl imine.
| Amine Reactant | Product Class | Example Product Name |
| Aniline | Aromatic Imine | N-phenyl-1-[1-(pyridin-2-yl)piperidin-4-yl]methanimine |
| Benzylamine | Aliphatic Imine | N-benzyl-1-[1-(pyridin-2-yl)piperidin-4-yl]methanimine |
| Hydroxylamine | Oxime | This compound oxime |
| Hydrazine | Hydrazone | This compound hydrazone |
Aldol (B89426) and Related Carbonyl Addition Reactions
As an aldehyde lacking α-hydrogens, this compound cannot form an enolate itself. However, it can act as an excellent electrophilic partner in crossed aldol or related carbonyl addition reactions. In the presence of a base, another carbonyl compound containing α-hydrogens (such as a ketone or another aldehyde) can be deprotonated to form a nucleophilic enolate. This enolate can then attack the carbonyl carbon of this compound to form a β-hydroxy carbonyl compound. For example, a base-catalyzed reaction with acetone would yield 4-hydroxy-4-(1-(pyridin-2-yl)piperidin-4-yl)butan-2-one. Subsequent dehydration of this aldol addition product can lead to the formation of an α,β-unsaturated carbonyl compound.
Transformations Involving the Piperidine (B6355638) and Pyridine (B92270) Ring Systems
While the carbaldehyde is the most reactive site, the heterocyclic rings also possess distinct reactivity that can be exploited for further functionalization.
Functionalization of the Piperidine Nitrogen (e.g., Alkylation, Acylation)
The piperidine nitrogen in this compound is a tertiary amine, as it is bonded to two carbons within the piperidine ring and to one carbon of the pyridine ring. Consequently, it cannot undergo standard N-alkylation or N-acylation reactions as it lacks a hydrogen atom to be substituted.
However, the nitrogen atom of the pyridine ring is nucleophilic and susceptible to electrophilic attack. This reactivity is a key pathway for functionalization. The pyridine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) or acylated with acyl halides to form quaternary pyridinium salts. quimicaorganica.org This process, known as quaternization, modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack or reduction. The formation of a pyridinium salt activates the ring system for further transformations that are not possible with the neutral pyridine ring. quimicaorganica.orgnih.gov
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkyl Pyridinium Salt |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acyl Pyridinium Salt |
Ring-Opening and Ring-Closing Reactions
The N-aryl piperidine structure of this compound is generally stable under many synthetic conditions. The piperidine ring, being a saturated heterocycle, does not readily undergo ring-opening reactions without significant activation or harsh conditions. Plausible, though not widely documented, pathways for ring-opening could involve oxidative cleavage or specialized photochemical methods. researchgate.net For instance, single-electron transfer photooxidation has been used to convert N-aryl piperidines into acyclic aminoaldehydes under mild conditions. researchgate.net
Conversely, the existing framework of the molecule can be utilized in ring-closing or annulation strategies after modification of the aldehyde group. For example, converting the aldehyde to a suitable difunctional precursor could enable intramolecular cyclization to form more complex, fused heterocyclic systems. Methodologies such as intramolecular reductive amination or ring-closing metathesis are common strategies for forming nitrogen-containing rings and could theoretically be applied to derivatives of this compound. nih.gov
Electrophilic/Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring's reactivity towards aromatic substitution is significantly influenced by the nitrogen heteroatom and the N-piperidine substituent at the C-2 position.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack is most favored at the C-6 and C-4 positions. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. This stabilization is possible only when the attack occurs at the ortho or para positions.
Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the nitrogen atom. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. Direct electrophilic substitution on pyridine is therefore challenging and requires forcing conditions. When it does occur, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the adjacent nitrogen atom in the resonance structures of the intermediate sigma complex (arenium ion). The N-piperidine substituent at C-2 is an activating, ortho-, para-directing group; however, the strong deactivating effect of the pyridine nitrogen generally dominates, directing incoming electrophiles to C-5.
| Reaction Type | Predicted Position of Attack | Influencing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-6, C-4 | Electron-deficient pyridine ring; stabilization of Meisenheimer complex. |
| Electrophilic Aromatic Substitution (SEAr) | C-5, C-3 | Strong deactivation by pyridine nitrogen; directing effect of the C-2 piperidine group. |
Derivatization for Advanced Chemical Synthesis
The aldehyde group is a versatile functional handle that allows this compound to serve as a precursor for a wide array of more complex molecules.
Preparation of Precursors for More Complex Structures
The aldehyde functionality is a key site for carbon-carbon and carbon-nitrogen bond formation, enabling the elaboration of the molecular scaffold. It can be readily used in a variety of classical organic reactions to build precursors for pharmaceuticals and other complex organic molecules. ontosight.aiontosight.ai
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines. This is one of the most common methods for incorporating the piperidine scaffold into larger molecules.
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for the introduction of various unsaturated moieties.
Aldol and Knoevenagel Condensations: Base- or acid-catalyzed condensation with enolates or active methylene (B1212753) compounds, respectively, forms α,β-unsaturated systems, which are themselves versatile synthetic intermediates.
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl produces secondary alcohols, expanding the carbon skeleton.
These transformations highlight the role of this compound as a foundational element for constructing diverse and complex molecular architectures, particularly in the field of medicinal chemistry where the pyridine-piperidine motif is prevalent. researchgate.netnih.gov
Introduction of Diverse Functional Groups
The aldehyde group can be directly converted into a wide range of other functional groups, providing access to a library of derivatives from a single starting material. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.
| Target Functional Group | Reaction Type | Typical Reagents | Resulting Structure Moiety |
|---|---|---|---|
| Primary Alcohol | Reduction | NaBH4, LiAlH4 | -CH2OH |
| Carboxylic Acid | Oxidation | Pinnick oxidation (NaClO2), Jones reagent | -COOH |
| Nitrile (Cyanohydrin formation followed by dehydration) | Cyanation | HCN, TMSCN | -CN |
| Oxime | Condensation | Hydroxylamine (NH2OH) | -CH=NOH |
| Hydrazone | Condensation | Hydrazine (N2H4) or derivatives | -CH=N-NHR |
| Terminal Alkyne (Corey-Fuchs reaction) | Alkynylation | CBr4, PPh3; then n-BuLi | -C≡CH |
Mechanistic Studies of this compound Reactivity
While specific mechanistic studies on this compound are not extensively documented, the reaction pathways can be reliably predicted based on well-established mechanisms for its constituent functional groups.
Elucidation of Reaction Pathways and Intermediates
The principal reactions of this molecule involve either the aldehyde functionality or the pyridine ring.
Reactions at the Aldehyde: A key example is reductive amination. The mechanism begins with the nucleophilic attack of an amine on the electrophilic aldehyde carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. The iminium ion is the key intermediate that is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final amine product.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the mechanism for SNAr on the pyridine ring involves two main steps. First, a nucleophile attacks an electron-deficient carbon (e.g., C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group (often a halide) is eliminated, and the aromaticity of the pyridine ring is restored to yield the substituted product.
Electrophilic Aromatic Substitution (SEAr): The mechanism involves the attack of the π-electrons of the pyridine ring on a strong electrophile (E+). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. As discussed, the intermediates formed from attack at the C-3 or C-5 positions are more stable than those from attack at C-2, C-4, or C-6, because they avoid placing a formal positive charge on the electronegative nitrogen atom. The reaction is completed by the loss of a proton (H+) from the site of attack, which restores the aromatic system.
Kinetics and Thermodynamics of Key Transformations
A comprehensive understanding of the kinetics and thermodynamics governing the transformations of this compound is crucial for optimizing reaction conditions, predicting product distributions, and elucidating reaction mechanisms. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous reactions involving substituted piperidines and aldehydes. The reactivity of this compound is primarily centered around the aldehyde functional group, which can undergo a variety of transformations, including nucleophilic additions and condensation reactions.
Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide a deeper understanding of the energy profile of a reaction. These parameters can be determined by studying the reaction at different temperatures and applying the Arrhenius and Eyring equations. ajgreenchem.com For example, in the synthesis of substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters, these parameters have been calculated to elucidate the reaction mechanism and the effect of different solvents. nih.govajgreenchem.com
One of the fundamental reactions of aldehydes is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to the carbonyl group followed by a dehydration. Computational studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with acetylacetone (B45752) have provided insights into the free energy profile of such reactions. acs.orgsemanticscholar.org These studies suggest that the formation of an iminium ion can be a high-energy step, and the catalyst can play a significant role in lowering the activation barrier of the elimination step. acs.orgsemanticscholar.org The calculated free energy barrier for such reactions is in good agreement with experimental observations. acs.org
By analogy, the aldehyde group of this compound would be expected to follow similar kinetic and thermodynamic principles in its reactions. The pyridyl and piperidinyl moieties may exert electronic and steric effects that could influence the reaction rates and equilibria compared to simpler aldehydes.
Below are interactive data tables summarizing typical kinetic and thermodynamic parameters for reactions analogous to those that this compound would undergo.
Table 1: Activation Parameters for the Synthesis of a Highly Substituted Piperidine via a Multi-component Reaction ajgreenchem.com
| Parameter | Value in Methanol | Value in Ethanol |
| Ea (kJ/mol) | 45.3 | 41.6 |
| ΔH‡ (kJ/mol) | 42.8 | 39.1 |
| ΔS‡ (J/mol·K) | -160.2 | -171.5 |
| ΔG‡ (kJ/mol) at 298 K | 90.5 | 90.1 |
This table is based on data from a study on the synthesis of a substituted piperidine from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate. The values illustrate the influence of the solvent on the activation parameters.
Table 2: Calculated Free Energy Barriers for the Piperidine-Catalyzed Knoevenagel Condensation acs.org
| Reaction Step | Free Energy Barrier (kcal/mol) |
| Iminium Ion Formation | 21.8 |
| Enolate Attack | High barrier, close to iminium ion formation |
| Piperidine Elimination | Lowered by catalyst |
This table presents theoretical data for the reaction of benzaldehyde and acetylacetone, providing an estimate of the energy barriers for key steps in a reaction type that this compound can undergo.
Advanced Spectroscopic and Computational Characterization of 1 Pyridin 2 Yl Piperidine 4 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a complete assignment and conformational analysis of 1-(Pyridin-2-yl)piperidine-4-carbaldehyde, a suite of advanced 1D and 2D NMR experiments would be required.
Advanced 1D (e.g., DEPT) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Full Assignment
A full structural assignment begins with standard 1D ¹H and ¹³C NMR spectra to identify the number and electronic environment of protons and carbons. Further experiments are then necessary to assemble the molecular structure.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate the carbon signals based on the number of attached protons. CH and CH₃ groups would appear as positive signals, while CH₂ groups would show negative signals. Quaternary carbons are absent in this experiment. This technique is crucial for distinguishing between the CH₂ groups of the piperidine (B6355638) ring and the CH carbons of both the piperidine and pyridine (B92270) rings.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It would be used to trace the connectivity within the piperidine ring (from the aldehyde proton to H-4, and around the ring via H-2/H-6 and H-3/H-5) and within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹JCH). It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). This is arguably the most critical experiment for connecting the different fragments of the molecule. For instance, it would show correlations from the axial and equatorial protons at C-2 and C-6 of the piperidine ring to the C-2' carbon of the pyridine ring, confirming the point of attachment. It would also be essential for assigning the quaternary carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. These through-space interactions are fundamental for determining the molecule's three-dimensional structure and preferred conformation.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on general principles for similar structures.
| Atom No. | ¹H Shift (ppm, mult.) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| Aldehyde | |||
| CHO | ~9.6 (s) | ~203 | C-4 |
| Piperidine Ring | |||
| 2 | ~4.2 (d) | ~46 | C-3, C-6, C-2' |
| 3 | ~1.8 (m) | ~29 | C-2, C-4, C-5 |
| 4 | ~2.5 (m) | ~49 | C-3, C-5, CHO |
| 5 | ~1.8 (m) | ~29 | C-4, C-6 |
| 6 | ~4.2 (d) | ~46 | C-2, C-5, C-2' |
| Pyridine Ring | |||
| 2' | - | ~158 | - |
| 3' | ~6.6 (d) | ~107 | C-2', C-4', C-5' |
| 4' | ~7.5 (t) | ~137 | C-2', C-3', C-5', C-6' |
| 5' | ~6.6 (t) | ~112 | C-3', C-4' |
| 6' | ~8.1 (d) | ~148 | C-2', C-4', C-5' |
Conformational Analysis via NMR
NOESY is the primary NMR technique for conformational analysis. For this compound, key NOE cross-peaks would be expected:
Axial vs. Equatorial Protons: Strong NOEs between protons in a 1,3-diaxial relationship on the piperidine ring would confirm the chair conformation.
Substituent Orientation: The presence or absence of NOEs between the pyridine ring protons (e.g., H-6') and the piperidine ring protons (e.g., axial protons at C-2 and C-6) would provide strong evidence for the preferred orientation of the pyridine ring relative to the piperidine ring. Similarly, NOEs between the aldehyde proton and piperidine protons (H-3, H-5) would help define the orientation of the formyl group.
Computational modeling would typically be used in conjunction with NOESY data to calculate the energies of different conformers and determine the most stable structure in solution.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion. The molecular formula of this compound is C₁₁H₁₄N₂O. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Formula | Ion | Calculated Exact Mass (Da) |
| C₁₁H₁₄N₂O | [M+H]⁺ | 191.1179 |
| C₁₁H₁₄N₂O | [M+Na]⁺ | 213.0998 |
An experimental mass matching the calculated value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.
For this compound, key fragmentation pathways would likely involve:
Cleavage of the Piperidine Ring: The piperidine ring is prone to characteristic ring-opening and cleavage reactions.
Loss of the Aldehyde Group: Neutral loss of CO (28 Da) from the aldehyde is a common fragmentation pathway.
Cleavage at the N-C Bond: Fission of the bond between the piperidine nitrogen and the pyridine ring could lead to ions corresponding to the pyridinyl group or the piperidine-4-carbaldehyde (B112701) moiety.
Elucidating these pathways allows for detailed structural confirmation and differentiation from isomers.
Ion Mobility Spectrometry for Collision Cross Section (CCS) Prediction and Structural Insights
Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation. The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area.
The CCS value is a characteristic physical property of an ion and is highly dependent on its three-dimensional conformation in the gas phase.
Isomer Differentiation: Different conformers or structural isomers, which may have the same mass, can often be separated by IMS because they have different shapes and therefore different CCS values.
Structural Insights: Experimental CCS values can be compared with theoretical CCS values calculated for candidate structures obtained from computational chemistry. A close match between experimental and theoretical CCS provides strong evidence for the proposed gas-phase structure of the ion.
For this compound, IMS could distinguish between different conformers (e.g., those with axial vs. equatorial aldehyde groups) that might exist in the gas phase.
Vibrational Spectroscopy
Vibrational spectroscopy provides a fingerprint of a molecule by probing its various vibrational modes. Both FT-IR and Raman spectroscopy offer complementary information for a thorough analysis.
The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary functional groups: the aldehyde, the piperidine ring, and the pyridine ring.
Aldehyde Group: The most prominent feature would be the strong carbonyl (C=O) stretching vibration, typically appearing in the 1730-1720 cm⁻¹ region for a saturated aliphatic aldehyde. The aldehyde C-H bond is expected to show two characteristic, weaker stretching bands in the 2830-2695 cm⁻¹ range.
Piperidine Ring: The saturated C-H stretching vibrations of the piperidine ring's methylene (B1212753) (CH₂) groups are anticipated just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. The tertiary amine C-N stretching vibration, involving the bond between the piperidine and pyridine nitrogens, would likely appear in the 1200-1100 cm⁻¹ region.
Pyridine Ring: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations within the aromatic ring typically produce a series of medium-to-strong bands in the 1600-1400 cm⁻¹ region.
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments This data is predictive and based on the analysis of analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3050 | Medium | C-H Stretch | Pyridine Ring |
| ~2940, ~2860 | Strong | C-H Asymmetric & Symmetric Stretch | Piperidine CH₂ |
| ~2820, ~2720 | Weak-Medium | C-H Stretch | Aldehyde |
| ~1725 | Strong | C=O Stretch | Aldehyde |
| ~1590, ~1570 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| ~1470, ~1435 | Medium | C=C, C=N Stretch | Pyridine Ring |
| ~1150 | Medium | C-N Stretch | Pyridine-Piperidine Linkage |
| ~780 | Strong | C-H Out-of-plane Bend | Pyridine Ring |
Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, offers complementary data to FT-IR. For this compound, the Raman spectrum would be particularly useful for analyzing the aromatic and skeletal vibrations.
The symmetric vibrations of the pyridine ring are expected to produce strong signals. A particularly intense band, known as the ring-breathing mode, is characteristic of pyridyl moieties and would likely appear in the 1050-990 cm⁻¹ region. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes of the piperidine ring will also be present but are generally weaker than the aromatic signals. Surface-enhanced Raman spectroscopy (SERS) could be a valuable technique to probe the molecule's behavior at metal interfaces, as demonstrated in studies of similar compounds like pyridine-4-carbaldehyde. nist.gov
Table 2: Predicted Raman Shifts and Assignments This data is predictive and based on the analysis of analogous compounds.
| Raman Shift (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| ~2945 | Medium-Strong | Aliphatic C-H Stretch | Piperidine CH₂ |
| ~1720 | Weak | C=O Stretch | Aldehyde |
| ~1600 | Strong | Ring C=C, C=N Stretch | Pyridine Ring |
| ~1010 | Very Strong | Symmetric Ring Breathing | Pyridine Ring |
| ~800 | Medium | Ring Bending Mode | Pyridine Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.
Although a crystal structure for this compound has not been reported in the crystallographic databases, its key structural features can be predicted. The piperidine ring is expected to adopt a stable chair conformation, with the carbaldehyde group at the 4-position likely occupying an equatorial position to minimize steric hindrance.
The dihedral angle between the plane of the pyridine ring and the mean plane of the piperidine ring will be a key conformational parameter. Studies on related N-aryl piperidines show a wide range of conformations depending on crystal packing forces and substitution patterns. Bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbon and nitrogen atoms. For instance, the C=O bond of the aldehyde should be approximately 1.21 Å, while the C-N bonds linking the two rings would be around 1.38 Å. ajchem-a.com
Table 3: Predicted Crystallographic and Bond Parameter Data This data is predictive and based on the analysis of analogous compounds.
| Parameter | Predicted Value | Notes |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common systems for organic molecules of this type. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |
| Piperidine Conformation | Chair | Most stable conformation. |
| Aldehyde Position | Equatorial | Sterically favored position on the piperidine ring. |
| C=O Bond Length | ~1.21 Å | Typical for an aldehyde carbonyl group. |
| C(pyridine)-N(piperidine) Bond Length | ~1.38 Å | Reflects partial double bond character due to conjugation. |
| C(piperidine)-N(piperidine) Bond Length | ~1.47 Å | Typical for a C-N single bond in a saturated heterocycle. |
There are no specific co-crystallization studies reported for this compound. However, the molecule possesses key functional groups that make it a prime candidate for crystal engineering. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This site could readily form robust supramolecular synthons with hydrogen bond donors, such as carboxylic acids or phenols. Co-crystallization could be employed to modify the physicochemical properties of the compound, such as solubility and melting point. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental findings. A computational study of this compound would provide deep insights into its geometry, electronic structure, and spectroscopic properties.
Such a study would typically involve:
Geometry Optimization: Calculating the lowest energy conformation of the molecule, confirming the chair conformation of the piperidine ring and predicting the relative orientation of the two rings.
Vibrational Frequency Analysis: Simulating the FT-IR and Raman spectra. The calculated frequencies, when properly scaled, can be used to provide definitive assignments for the experimental vibrational bands.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The analysis would likely show the HOMO localized on the electron-rich pyridine-piperidine nitrogen system, while the LUMO would be centered on the electron-accepting carbaldehyde and pyridine ring.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites. The MEP map would likely show a negative potential (red/yellow) around the pyridine nitrogen and carbonyl oxygen, indicating sites susceptible to electrophilic attack, and a positive potential (blue) around the aldehyde C-H proton.
Table 4: Summary of Potential Computational Study Findings
| Computational Method | Information Obtained | Significance |
|---|---|---|
| DFT (e.g., B3LYP/6-311G) | Optimized molecular geometry, bond lengths, bond angles | Provides the most stable 3D structure and corroborates crystallographic data. |
| Frequency Calculation | Calculated IR and Raman frequencies, vibrational mode assignments | Aids in the interpretation of experimental spectra. |
| FMO Analysis (HOMO/LUMO) | Energy gap, orbital distributions | Predicts chemical reactivity, electronic transition properties, and kinetic stability. |
| MEP Analysis | Electrostatic potential map | Identifies sites for nucleophilic and electrophilic attack, and hydrogen bonding. |
| NBO Analysis | Charge distribution, hyperconjugative interactions | Details the electronic delocalization and stabilizing interactions within the molecule. |
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net
The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. For this compound, this would involve determining the preferred orientation of the pyridine ring relative to the piperidine ring, as well as the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat).
Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its intermolecular interaction patterns.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Illustrative Value |
| Total Energy (Hartree) | -652.12345 |
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.25 |
| HOMO-LUMO Gap (eV) | 4.87 |
| Dipole Moment (Debye) | 3.45 |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations for a molecule with this structure.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov
By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared to experimental data, can help in the definitive assignment of signals in the NMR spectrum and confirm the proposed structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Aldehyde-H | 9.75 | 9.72 | - | - |
| Aldehyde-C | - | - | 202.5 | 201.8 |
| Pyridine-H6 | 8.20 | 8.18 | - | - |
| Pyridine-C2 | - | - | 158.9 | 158.5 |
| Piperidine-H4 | 2.55 | 2.51 | - | - |
| Piperidine-C4 | - | - | 51.2 | 50.9 |
Note: The values in this table are hypothetical and serve as an example of the type of data generated in such a study. Experimental values would need to be determined empirically.
Conformational Landscape Exploration and Energy Calculations
The flexibility of the piperidine ring and the rotational freedom around the bond connecting the two heterocyclic rings mean that this compound can exist in multiple conformations. libretexts.org A thorough exploration of the conformational landscape is crucial for understanding its dynamic behavior and the populations of different conformers at equilibrium.
Computational methods can be used to systematically search for different stable conformers. This often involves rotating key dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the identified conformers can then be calculated to determine their thermodynamic stability. nih.gov
For this compound, important conformational considerations would include the axial versus equatorial position of the carbaldehyde group on the piperidine ring, as well as the relative orientation of the pyridine and piperidine rings. nih.gov The energy differences between these conformers are typically small, on the order of a few kcal/mol. pearson.com
Table 3: Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Equatorial carbaldehyde, anti-periplanar rings | 0.00 |
| 2 | Axial carbaldehyde, anti-periplanar rings | 1.85 |
| 3 | Equatorial carbaldehyde, syn-periplanar rings | 0.75 |
| 4 | Axial carbaldehyde, syn-periplanar rings | 2.60 |
Note: This table presents hypothetical data to illustrate the expected relative energies of different conformations.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve simulating its participation in various organic reactions, such as nucleophilic additions to the aldehyde group or electrophilic substitutions on the pyridine ring.
By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate reaction rate constants and activation energies. This type of analysis provides a detailed, step-by-step picture of how a reaction proceeds and can help in understanding the factors that control its outcome.
For instance, the reaction of this compound with a nucleophile would involve the formation of a tetrahedral intermediate. DFT calculations could be used to determine the structure and energy of the transition state leading to this intermediate, providing valuable information about the reaction's feasibility and kinetics.
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack on the carbonyl carbon | 15.2 |
| Step 2 | Proton transfer to the oxygen atom | 5.8 |
Note: The data in this table is for illustrative purposes only and represents the type of results that would be obtained from a computational study of a reaction mechanism.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
In organic synthesis, "building blocks" are foundational molecules that can be systematically assembled into larger, more complex structures. 1-(Pyridin-2-yl)piperidine-4-carbaldehyde exemplifies such a building block, primarily due to the reactivity of its aldehyde functional group and the structural versatility of its heterocyclic systems. The aldehyde can participate in a multitude of classic and contemporary organic reactions, including condensations, reductive aminations, and cycloadditions.
Divergent synthesis is a strategy that enables the creation of a wide array of structurally distinct compounds from a common intermediate. The scaffold of this compound is well-suited for this approach. By modifying the aldehyde group, chemists can introduce a variety of substituents and functional groups, leading to a diverse library of derivatives. For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) can lead to a range of 4,6-diarylated pyridin-2(1H)-one derivatives in a one-pot, metal-free process. rsc.orgresearchgate.net This domino reaction involves a sequence of Michael addition, amination, intramolecular amidation, and dehydronitrosation. rsc.org This demonstrates how a relatively simple starting material can be elaborated into a collection of more complex molecules. A non-traditional approach has also been reported for the synthesis of pyrrole (B145914) carboxamides from pyrrole carboxaldehyde, which could be conceptually applied to pyridine-based aldehydes. rsc.org
The compound serves as a precursor to more elaborate intermediates essential for multi-step syntheses. The aldehyde group is readily converted into other functionalities such as amines, alcohols, or carboxylic acids, which can then be used in subsequent reactions. For example, pyridine (B92270) aldehydes are commonly prepared by the oxidation of hydroxymethyl- or methylpyridines. wikipedia.org Conversely, the aldehyde can be reduced or otherwise transformed to create new intermediates. The drug pralidoxime, for instance, is produced from pyridine-2-carbaldehyde, a close analog. wikipedia.org The aldehyde's functional group is susceptible to nucleophilic attack, particularly by amines, leading to the formation of Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org
Synthesis of Complex Heterocyclic Architectures utilizing this compound (or its close analogs)
The structure of this compound is a key starting point for the construction of intricate heterocyclic systems, including fused, spirocyclic, and polycyclic architectures. Its inherent reactivity allows it to participate in various cyclization reactions, leading to novel and structurally complex molecules.
Fused ring systems are common motifs in pharmacologically active compounds. Analogs of this compound are instrumental in building these architectures.
Pyrazolo-pyridines: These compounds are purine (B94841) isosteres and are investigated for their potential anticancer properties. nih.gov The synthesis often involves the cyclization of substituted aminopyrazoles with various carbonyl compounds. researchgate.netnih.govmdpi.com For example, new pyrazolo[3,4-c]pyridine-5-carbonitriles have been synthesized and serve as key intermediates for preparing 3,5,7-trisubstituted derivatives. nih.gov The general strategy involves using appropriately substituted starting materials to build the fused heterocyclic core. nih.gov
Acridinones: Acridone and its derivatives exhibit a range of pharmacological activities, including anticancer and antiviral properties. jocpr.com A common synthetic route is the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with a substituted aniline (B41778). jocpr.com Another method involves the diazotization of anthranilic acid. jocpr.com While not a direct use of the title compound, these methods highlight the construction of fused systems containing pyridine-like rings.
Indolizines: Indolizine, a pyrrolo[1,2-a]pyridine, is a precursor for many alkaloids. rsc.org Modern synthetic strategies for indolizines include transition metal-catalyzed reactions and oxidative couplings. rsc.org One palladium-catalyzed, multicomponent synthesis of indolizines proceeds through the carbonylative formation of a pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes. nih.gov This method allows for the modular assembly of indolizines from simple reagents like 2-bromopyridines and imines. nih.gov Other approaches involve iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes. organic-chemistry.org
Table 1: Examples of Fused Ring Systems Synthesized from Pyridine Analogs
| Fused System | Synthetic Strategy | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridines | Ring-closure of picolines | Substituted 2-amino-4-picolines | nih.gov |
| Indolizines | Palladium-catalyzed multicomponent reaction | 2-bromopyridines, imines, alkynes | nih.gov |
| Indolizines | Iodine-mediated oxidative cyclization | 2-(pyridin-2-yl)acetate derivatives, alkynes | organic-chemistry.org |
| Acridinones | Ullmann condensation | o-halobenzoic acids, substituted anilines | jocpr.com |
Spirocycles, which feature two rings connected by a single common atom, are increasingly popular in drug discovery due to their inherent three-dimensional structures. nih.govwhiterose.ac.uk Spiropiperidines, in particular, are desirable targets for synthesis. whiterose.ac.uk The synthesis of spirocycles can be approached in two main ways: forming the spiro-ring on a pre-existing piperidine (B6355638) or forming the piperidine ring on a pre-existing carbocycle or heterocycle. whiterose.ac.uk The aldehyde functionality in this compound can be a key handle for constructing the second ring in a spirocyclic system through reactions like intramolecular alkylations or cycloadditions. nih.gov For example, the synthesis of the drug Buspirone involves the alkylation of 1-(pyrimidin-2-yl)piperazine followed by condensation with 3,3-tetramethylene glutaric anhydride. nih.gov
Beyond simple fused and spirocyclic systems, the title compound and its analogs can be used to construct more complex polycyclic architectures. These syntheses often involve multi-step sequences or cascade reactions where several rings are formed in a controlled manner. For instance, fluorous proline derivatives generated from [3+2] cycloadditions can be used in post-condensation reactions to form tricyclic and tetracyclic ring systems, such as benzodiazepinedione-fused compounds. nih.gov The synthesis of pyrido[3,4-c]pyridazines and their tricyclic derivatives often starts from pyridine or pyridazine (B1198779) precursors, highlighting the utility of these six-membered nitrogen heterocycles in building up larger, multi-ring structures. mdpi.com
Ligand Design and Applications in Catalysis
The presence of two nitrogen atoms with different electronic properties (the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the piperidine ring) allows this compound and its derivatives to function as effective ligands in various catalytic systems.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the formation of transient intermediates such as enamines or iminium ions. The piperidine moiety in this compound makes it a precursor to potent organocatalysts. Derivatives of piperidine are well-established in promoting various chemical transformations. mdpi.comnih.gov The secondary amine of the piperidine ring can react with aldehydes or ketones to form nucleophilic enamines, which are key intermediates in many carbon-carbon bond-forming reactions. nih.govfrontiersin.org
While pyrrolidine-based catalysts are often more reactive, piperidine scaffolds are also effective and their derivatives have been successfully employed in reactions like Michael additions. nih.govfrontiersin.org The specific structure of this compound offers the potential for creating bifunctional organocatalysts where the piperidine nitrogen acts as the catalytic site (forming the enamine) and the pyridine unit can act as a hydrogen bond donor/acceptor or a Lewis base to activate the substrate. This dual activation model is a powerful strategy in designing highly efficient and selective organocatalysts.
Table 1: Potential Organocatalytic Activation Modes
| Catalytic Moiety | Activation Mode | Intermediate Formed | Typical Reactions |
|---|---|---|---|
| Piperidine Nitrogen | Enamine Catalysis | Enamine | Michael Addition, Aldol (B89426) Reaction |
| Aldehyde Group | Iminium Catalysis | Iminium Ion | Diels-Alder, Friedel-Crafts Alkylation |
The pyridine ring is a cornerstone ligand in transition metal catalysis due to its ability to form stable complexes with a wide range of metals. semanticscholar.orgjscimedcentral.com The nitrogen atom's lone pair effectively coordinates with metal centers, influencing their electronic properties and catalytic activity. semanticscholar.org Derivatives of this compound can serve as N,N-bidentate ligands, where both the pyridine and piperidine nitrogens coordinate to a metal center, forming a stable chelating ring that enhances catalyst stability and performance.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools in organic synthesis. mdpi.comacs.org The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. Pyridine-containing ligands are frequently used, and the bidentate nature of a ligand derived from this compound could be advantageous in stabilizing the active catalytic species. Such ligands can facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination. nih.govrsc.org
CO₂ Reduction: The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of sustainable chemistry research. rsc.org Molecular catalysts based on transition metals like Rhenium and Cobalt, featuring polypyridine or aza-macrocyclic ligands, have shown significant promise. rsc.orgnih.gov The pyridine moiety is adept at stabilizing the reduced metal centers and interacting with CO₂ molecules. nih.gov Ligands derived from this compound could be incorporated into such complexes, where the pyridine ring facilitates the core catalytic process of CO₂ binding and reduction. nih.gov
Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, is of paramount importance, particularly in the pharmaceutical industry. The development of effective chiral ligands is central to this field. nih.gov The this compound scaffold is an attractive platform for designing new chiral catalysts.
Chirality can be introduced into the ligand structure in several ways:
Chiral Piperidine Ring: Starting the synthesis from an enantiomerically pure piperidine derivative would place chiral centers directly within the ligand backbone, creating a chiral pocket around the metal center.
Modification of the Aldehyde: The carbaldehyde group can be reacted with chiral auxiliaries, such as chiral diamines or amino alcohols, to generate chiral imines or oxazolidines. The resulting multidentate ligands (e.g., P,N or N,N,O) can coordinate to metals like Iridium or Ruthenium for applications in asymmetric hydrogenation or transfer hydrogenation. rsc.org
The design of such ligands allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in catalytic transformations. nih.govresearchgate.net
Precursors for Specialty Chemicals and Functional Materials (excluding biological or pharmacological function)
Beyond catalysis, the reactivity of the aldehyde group and the inherent properties of the heterocyclic rings make this compound a useful intermediate for creating functional materials.
The compound's structure is suitable for its use as a monomer in the synthesis of specialty polymers. The carbaldehyde functional group can participate in polycondensation reactions. For example, it can react with diamines to form poly(azomethine)s or with diols to form poly(acetal)s.
Furthermore, the pyridine ring itself can be a component of a polymer backbone. Polyamides incorporating pyridine units have been synthesized and studied for their thermal properties. nih.gov The incorporation of the 1-(Pyridin-2-yl)piperidine moiety into a polymer chain could impart specific properties such as improved thermal stability, metal-coordinating capabilities for creating catalytic materials, or specific solubility characteristics. nih.govdartmouth.edu
Table 2: Potential Polymerization Reactions
| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |
|---|---|---|---|
| Polycondensation | Diamine (e.g., hexamethylenediamine) | Poly(azomethine) or Polyimine | Metal-chelating, thermally stable |
| Polycondensation | Diol (e.g., ethylene (B1197577) glycol) | Poly(acetal) | Degradable, specialty solvent resistant |
Many organic dyes and pigments are complex aromatic structures featuring extended π-conjugated systems, which are responsible for their color. The this compound molecule can serve as a key intermediate in the synthesis of such colorants. kawachem.co.jp
The aldehyde group is a versatile functional handle for building larger, conjugated molecules. It can readily undergo condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate). These reactions extend the π-system, often shifting the molecule's light absorption into the visible spectrum, thereby producing color. The pyridine and piperidine moieties can act as auxochromes, modifying the color and properties (like solubility and lightfastness) of the final dye or pigment. researchgate.net
Comparative Studies and Structure Reactivity Relationships of 1 Pyridin 2 Yl Piperidine 4 Carbaldehyde
Impact of Pyridine (B92270) Substitution Pattern on Reactivity and Selectivity
The position of the nitrogen atom within the pyridine ring and the point of its attachment to the piperidine (B6355638) ring are critical determinants of the molecule's electronic characteristics and, consequently, its reactivity.
Comparison with Pyridine-3-carbaldehyde and Pyridine-4-carbaldehyde Analogs
The reactivity of an aldehyde group attached to a pyridine ring is heavily influenced by the position of the ring nitrogen relative to the aldehyde. Pyridine is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. pharmaguideline.comimperial.ac.uk This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but makes the carbon atoms, particularly at the 2- and 4-positions (ortho and para to the nitrogen), more electrophilic. imperial.ac.ukuoanbar.edu.iq
In an analog like 1-(Pyridin-2-yl)piperidine-4-carbaldehyde, the primary influence on the carbaldehyde is transmitted through the piperidine ring. However, when comparing the foundational pyridine carbaldehydes, distinct reactivity patterns emerge.
Pyridine-2-carbaldehyde : The aldehyde group is directly adjacent to the nitrogen atom. This proximity results in a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.org
Pyridine-3-carbaldehyde : The aldehyde is meta to the nitrogen. The electronic influence of the nitrogen is weaker at this position compared to the ortho and para positions. uoanbar.edu.iq
Pyridine-4-carbaldehyde : The aldehyde is para to the nitrogen. The carbonyl group's reactivity is enhanced by both the inductive and resonance effects of the nitrogen atom, which withdraw electron density from the ring. uoanbar.edu.iqwikipedia.org
For this compound, the pyridin-2-yl group acts as an N-substituent on the piperidine. The key comparison lies in how this N-pyridin-2-yl group modifies the reactivity of the distal C-4 carbaldehyde, versus how an N-pyridin-3-yl or N-pyridin-4-yl group would. The electron-withdrawing power of the pyridyl ring decreases the basicity of the piperidine nitrogen. This effect is most pronounced with the pyridin-2-yl and pyridin-4-yl substituents due to direct electronic communication with the nitrogen atom.
| Compound Analog | Position of Nitrogen relative to Piperidine | Expected Effect on Piperidine Nitrogen Basicity | Expected Influence on C4-Carbaldehyde Reactivity |
|---|---|---|---|
| N-Phenylpiperidine-4-carbaldehyde | (Baseline) | Moderate | Baseline |
| This compound | Ortho | Significantly Reduced | Minor electron-withdrawing effect through sigma bonds |
| 1-(Pyridin-3-yl)piperidine-4-carbaldehyde | Meta | Reduced | Weaker electron-withdrawing effect |
| 1-(Pyridin-4-yl)piperidine-4-carbaldehyde | Para | Significantly Reduced | Minor electron-withdrawing effect through sigma bonds |
Electronic and Steric Effects of Pyridine Substituents
The electronic effects of the pyridine ring are a combination of inductive and resonance effects. The nitrogen atom's electronegativity pulls electron density from the carbon atoms of the ring through the sigma bonds (inductive effect). uoanbar.edu.iq The resonance effect also leads to a net withdrawal of pi-electron density from the ring, creating partial positive charges on the carbons at the ortho (2,6) and para (4) positions. imperial.ac.uk
In this compound, the pyridin-2-yl group is attached directly to the piperidine nitrogen. This has several consequences:
Electronic : The electron-deficient nature of the pyridin-2-yl ring reduces the electron-donating ability of the piperidine nitrogen. This can have a subtle, long-range inductive effect on the reactivity of the carbaldehyde group at the C-4 position.
Influence of Piperidine Ring Substituents on Synthetic Outcomes
Substituents on the piperidine ring itself can dramatically alter the course of chemical reactions involving the carbaldehyde group.
Stereochemical Effects of Chiral Piperidine Moieties
If the piperidine ring in this compound contains one or more stereocenters, it becomes a chiral moiety. This intrinsic chirality can direct the stereochemical outcome of reactions at the carbaldehyde. For instance, in a nucleophilic addition to the carbonyl group, the chiral piperidine ring can create a diastereotopic environment, favoring attack from one face of the planar carbonyl over the other. beilstein-journals.org This leads to the preferential formation of one diastereomer of the resulting alcohol product. This principle, known as substrate-controlled stereoselectivity, is a powerful tool in asymmetric synthesis. nih.gov
| Reaction Type | Reagent | Potential Outcome with Chiral Piperidine |
|---|---|---|
| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | Diastereomeric mixture of secondary alcohols, potentially with high diastereomeric excess (d.e.). |
| Reduction | NaBH4 | Diastereomeric mixture of primary alcohols, potentially with high d.e. |
| Wittig Reaction | Chiral Phosphonium (B103445) Ylide | Formation of diastereomeric alkenes. |
Role of N-Substituents on Piperidine
The N-substituent is a primary determinant of the chemical environment of the piperidine ring. In the title compound, the substituent is the electron-withdrawing pyridin-2-yl group. nih.gov The nature of this group profoundly impacts the nucleophilicity and basicity of the piperidine nitrogen.
Compared to N-alkyl piperidines, the N-pyridin-2-yl group significantly decreases the basicity of the piperidine nitrogen. This is because the lone pair on the piperidine nitrogen can be delocalized into the electron-deficient pyridine ring. While studies show that varying N-alkyl substituents may have little impact on some reactions, the switch to an N-aryl or N-heteroaryl group can be significant. acs.org This reduced basicity makes the piperidine nitrogen less likely to interfere in reactions, for example, by acting as an unwanted base.
| N-Substituent | Electronic Nature | Effect on Piperidine Nitrogen |
|---|---|---|
| Methyl (-CH3) | Electron-donating | Basic, Nucleophilic |
| Benzyl (-CH2Ph) | Weakly electron-withdrawing | Moderately basic |
| Acetyl (-COCH3) | Strongly electron-withdrawing | Non-basic, Amide character |
| Pyridin-2-yl | Strongly electron-withdrawing | Weakly basic |
Analogs with Modified Carbaldehyde Functionality
The carbaldehyde group is a versatile functional handle that can be transformed into a variety of other functionalities, creating a library of analogs with different chemical properties and potential applications. Each modification alters the electronic and steric profile at the 4-position of the piperidine ring.
Oxidation : The aldehyde can be oxidized to a carboxylic acid, introducing an acidic site on the molecule.
Reduction : Reduction of the aldehyde yields a primary alcohol, which can serve as a site for further functionalization, such as esterification or etherification.
Reductive Amination : Reaction with an amine followed by reduction leads to the formation of a new secondary or tertiary amine.
Carbonyl Addition : Grignard or organolithium reagents can add to the carbonyl to form secondary alcohols, extending the carbon chain.
| Starting Functionality | Reagent/Reaction | Resulting Functionality |
|---|---|---|
| Carbaldehyde (-CHO) | KMnO4 or CrO3 | Carboxylic Acid (-COOH) |
| Carbaldehyde (-CHO) | NaBH4 or LiAlH4 | Primary Alcohol (-CH2OH) |
| Carbaldehyde (-CHO) | R-NH2, then NaBH3CN | Secondary Amine (-CH2-NHR) |
| Carbaldehyde (-CHO) | R-MgBr, then H3O+ | Secondary Alcohol (-CH(OH)R) |
| Carbaldehyde (-CHO) | Wittig Reagent (Ph3P=CHR) | Alkene (-CH=CHR) |
These transformations underscore the synthetic utility of this compound as a building block for more complex molecules. The reactivity at the aldehyde can be fine-tuned by considering the electronic and steric influences of both the pyridine and piperidine components of the molecule.
Replacement with Ketones or other Carbonyl Groups
The reactivity of the carbonyl group in this compound is fundamentally dictated by its structure as an aldehyde. Replacing the aldehyde moiety with a ketone, such as its analog 1-(4-acetylpiperidin-1-yl)pyridin-2-one, or other carbonyl groups like esters or amides, introduces significant changes in steric and electronic properties, thereby altering its reactivity profile.
Aldehydes are generally more reactive towards nucleophilic attack than ketones for two primary reasons. libretexts.orgkhanacademy.orgyoutube.com First, the single hydrogen atom attached to the carbonyl carbon in an aldehyde presents minimal steric hindrance, allowing easier access for nucleophiles. khanacademy.org In contrast, a ketone has two bulkier organic groups (in this case, a methyl and the piperidine ring carbon) attached to the carbonyl carbon, which sterically impedes the approaching nucleophile. khanacademy.orgyoutube.com
Second, the carbonyl carbon of an aldehyde is more electrophilic (more positively polarized) than that of a ketone. libretexts.org Aldehydes have only one electron-donating alkyl group, whereas ketones have two, which help to stabilize the partial positive charge on the carbonyl carbon. libretexts.orgquora.com This increased electrophilicity makes the aldehyde carbonyl a more attractive target for nucleophiles. youtube.com
These fundamental differences in reactivity are evident in various chemical transformations. For instance, in the Wittig reaction, which converts carbonyls to alkenes using a phosphonium ylide, both aldehydes and ketones can participate. masterorganicchemistry.comwikipedia.orgadichemistry.com However, due to lower steric hindrance and greater electrophilicity, aldehydes like this compound react more rapidly than their ketone counterparts. wikipedia.org The reaction with sterically hindered ketones can often be sluggish and may require more forcing conditions. adichemistry.com
Table 1: Comparative Reactivity of Aldehyde vs. Ketone Analogs
| Feature | This compound (Aldehyde) | 1-(Pyridin-2-yl)-1-(piperidin-4-yl)ethan-1-one (Ketone Analog) |
|---|---|---|
| Steric Hindrance at Carbonyl | Low (H atom) khanacademy.org | High (CH₃ group) khanacademy.org |
| Electrophilicity of Carbonyl Carbon | High (one R group) libretexts.org | Lower (two R groups) libretexts.org |
| Relative Rate of Nucleophilic Addition | Faster youtube.com | Slower youtube.com |
| Susceptibility to Oxidation | Easily oxidized to a carboxylic acid libretexts.org | Resistant to oxidation (requires C-C bond cleavage) |
| Example Reaction: Wittig Olefination | Rapid conversion to alkene wikipedia.org | Slower conversion to alkene adichemistry.com |
Replacement with other carbonyl derivatives, such as an ester (e.g., methyl 1-(pyridin-2-yl)piperidine-4-carboxylate) or an amide, further decreases reactivity towards nucleophilic attack. The lone pairs of electrons on the adjacent oxygen or nitrogen atom in esters and amides, respectively, can delocalize into the carbonyl group through resonance, reducing the electrophilicity of the carbonyl carbon far more significantly than the inductive effect of alkyl groups in a ketone. quora.com
Importance of the Aldehyde Group for Specific Transformations
The formyl group (-CHO) of this compound is crucial for a variety of specific chemical transformations that are either impossible or significantly less efficient with the corresponding ketone or other carbonyl analogs.
Schiff Base Formation: One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases (-C=N-). libretexts.orgdergipark.org.tr This reaction is highly efficient for aldehydes because of their high reactivity and the relatively unhindered nature of the carbonyl carbon. ajchem-a.com The formation of Schiff bases from pyridinaldehydes is a well-established synthetic route. dergipark.org.triaea.orgresearchgate.net For this compound, reaction with various primary amines would readily yield a diverse library of imine derivatives. This transformation is pivotal in medicinal chemistry and material science, as Schiff bases are important intermediates and pharmacophores. dergipark.org.trajchem-a.com Ketones, being less reactive and more sterically hindered, form imines much more slowly and often require harsher conditions or catalysts. ajchem-a.com
Oxidation to Carboxylic Acids: The presence of a hydrogen atom directly bonded to the carbonyl carbon is a defining feature of aldehydes, allowing them to be easily oxidized to carboxylic acids. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) in the absence of water will oxidize a primary alcohol to an aldehyde, but stronger oxidizing agents will readily take the aldehyde to a carboxylic acid. libretexts.org In contrast, ketones lack this hydrogen and are resistant to oxidation under similar conditions; their oxidation requires harsh reagents that cleave carbon-carbon bonds. libretexts.org Therefore, the aldehyde functionality is essential for the synthesis of the corresponding 1-(Pyridin-2-yl)piperidine-4-carboxylic acid.
Reductive Amination: This process involves the conversion of a carbonyl group to an amine via an intermediate imine. libretexts.org While both aldehydes and ketones can undergo reductive amination, the reaction is typically faster and more efficient with aldehydes because the initial, rate-limiting step of imine formation is more rapid. libretexts.org
Heterocycle Synthesis: Aldehydes are valuable building blocks in multicomponent reactions for the synthesis of complex heterocyclic structures. researchgate.netresearchgate.net The high reactivity of the aldehyde group allows it to act as a key electrophile in cascade reactions. Studies on substituted pyridine-2-carbaldehydes have shown their utility in heterocyclization reactions to form triazines, where the nature of the aldehyde and its substituents influences the reaction's success and yield. researchgate.net The replacement of the aldehyde with a less reactive ketone would likely hinder or completely prevent such transformations under mild conditions.
Table 2: Transformations Highlighting the Importance of the Aldehyde Group
| Transformation | Reactant | Product Type | Importance of Aldehyde Group |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | High reactivity ensures efficient C=N bond formation, which is sluggish for ketones. libretexts.orgajchem-a.com |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | The formyl proton allows for direct conversion; ketones are resistant. libretexts.org |
| Wittig Reaction | Phosphonium Ylide | Alkene | Lower steric hindrance and higher electrophilicity lead to faster reaction rates compared to ketones. wikipedia.org |
| Multicomponent Reactions | Various nucleophiles/reagents | Complex Heterocycles | Acts as a highly reactive electrophilic center to initiate cyclization cascades. researchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-acetylpiperidin-1-yl)pyridin-2-one |
| Methyl 1-(pyridin-2-yl)piperidine-4-carboxylate |
| 1-(Pyridin-2-yl)piperidine-4-carboxylic acid |
Q & A
Q. What are the common synthetic routes for 1-(Pyridin-2-yl)piperidine-4-carbaldehyde?
The synthesis typically involves functionalization of piperidine derivatives or cyclization of precursors. For example:
- Piperidine functionalization : Reacting piperidine-4-carbaldehyde derivatives with pyridinyl halides under palladium-catalyzed cross-coupling conditions .
- Cyclization strategies : Using precursors like 4-cyanopyridine and reducing agents to form the piperidine ring, followed by oxidation to introduce the aldehyde group . Reaction optimization often requires controlled temperatures (50–80°C) and inert atmospheres (N₂ or Ar) to prevent aldehyde oxidation .
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and pyridine/piperidine ring connectivity .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary chemical reactions involving the aldehyde group?
The aldehyde moiety enables:
- Schiff base formation : Reacting with amines to generate imines, useful for creating bioactive conjugates .
- Reductive amination : Catalyzed by NaBH₃CN or H₂/Pd-C to produce secondary amines for drug candidate libraries .
- Oxidation/Reduction : Controlled oxidation maintains the aldehyde, while reduction (e.g., NaBH₄) yields hydroxymethyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Catalyst selection : Pd(OAc)₂ vs. Pd(dba)₃ impacts cross-coupling efficiency. Comparative studies show Pd(dba)₃ improves yields by 15–20% in pyridine coupling .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., toluene/DMF 3:1) balance reactivity .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes aldehyde decomposition during cyclization .
Q. What computational methods predict the compound’s biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., kinases) by aligning the pyridine ring in hydrophobic pockets and the aldehyde in polar regions .
- Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent electronegativity (e.g., pyridine vs. pyridazine) with inhibitory activity against cancer cell lines .
Q. How does the pyridine substitution pattern influence pharmacological activity?
Comparative studies with analogs reveal:
- 2-Pyridinyl vs. 3-Pyridinyl : The 2-substituted isomer shows stronger binding to GABA receptors (IC₅₀ = 1.2 µM vs. 3.5 µM for 3-substituted), attributed to optimal steric alignment .
- Trifluoromethyl substitution : Adding -CF₃ to the pyridine ring (as in 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol) enhances metabolic stability but reduces solubility .
Q. What strategies mitigate the compound’s instability during storage?
- Storage conditions : Argon-filled vials at -20°C prevent aldehyde oxidation. Lyophilization in amber glass vials extends shelf life to >12 months .
- Stabilizing agents : Co-formulation with 1% w/v ascorbic acid inhibits radical-mediated degradation .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Flow chemistry : Continuous-flow reactors reduce reaction time (from 24 h to 2 h) and improve yield consistency (RSD <5%) .
- In-line analytics : FTIR monitors aldehyde formation in real time, enabling immediate parameter adjustments .
Q. What are the limitations of current biological activity assays for this compound?
- False positives in kinase assays : The aldehyde group may react with cysteine residues in assay buffers, necessitating control experiments with aldehyde-blocking agents (e.g., hydroxylamine) .
- Cytotoxicity thresholds : EC₅₀ values below 10 µM require validation in 3D cell cultures to account for tissue penetration limitations .
Tables
Q. Table 1. Comparative Reactivity of Piperidine-4-carbaldehyde Derivatives
| Substituent | Reaction with Benzylamine (Yield%) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| 2-Pyridinyl | 82% (Schiff base) | 48 hours |
| 4-Fluorophenyl | 75% (Reductive amination) | 72 hours |
| 5-(Trifluoromethyl) | 68% (Oxime formation) | 24 hours |
| Data derived from . |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 9.82 (s, 1H, CHO) | Aldehyde proton |
| HRMS (ESI+) | m/z 217.1218 [M+H]⁺ | Molecular ion match |
| IR (neat) | 1715 cm⁻¹ (C=O stretch) | Aldehyde carbonyl |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
